molecular formula C15H20N2O2 B2628136 Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 70336-83-3

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B2628136
CAS RN: 70336-83-3
M. Wt: 260.337
InChI Key: ULARACKZXVBXJF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 70336-83-3. It has a molecular weight of 260.34 and its IUPAC name is ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate . It is a yellow liquid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20N2O2/c1-2-19-15(18)13-11-17(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a yellow liquid at room temperature . It has a molecular weight of 260.34 .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

  • Ethyl 2-methyl-2,3-butadienoate, when reacted with N-tosylimines in the presence of an organic phosphine catalyst, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds are formed with excellent yields and complete regioselectivity, indicating their potential in creating highly functionalized tetrahydropyridines useful in various chemical syntheses (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis

  • The synthesis and crystal structure of derivatives such as (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate have been explored. These studies provide insights into the crystalline forms of such compounds, offering a basis for further pharmaceutical development (Sambyal et al., 2011).

Novel Pyridothienopyrimidines Synthesis

  • Ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates have been utilized to prepare 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds serve as synthons for further development into pyridothienopyrimidine derivatives, highlighting their versatility in synthesizing novel heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antihypertensive and Anti-ulcer Activities

  • Certain derivatives have been tested for antihypertensive and anti-ulcer activities, suggesting the therapeutic potential of these compounds in treating various conditions. This indicates the broad scope of applications in drug development and the importance of understanding their biological activities (Rana, Kaur, & Kumar, 2004; Rana et al., 2011).

Anti-inflammatory, Antioxidant, and Antimicrobial Activities

  • The synthesis of novel benzo[d]imidazolyl tetrahydropyridine carboxylates and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities further demonstrate the compound's potential in medicinal chemistry. These studies support the ongoing research into developing new therapeutic agents based on this and related chemical structures (Anisetti & Reddy, 2017).

properties

IUPAC Name

ethyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-11-17(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARACKZXVBXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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